molecular formula C17H13N3O3S2 B11689030 N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide

N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide

Cat. No.: B11689030
M. Wt: 371.4 g/mol
InChI Key: DHQPCIWJIMCPJK-UVTDQMKNSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxo-1,3-thiazolidine core fused with a pyridinecarboxamide moiety. Its molecular formula is C₁₇H₁₃N₃O₃S₂ (inferred from analogs in ), with a molecular weight of ~395 g/mol. Key structural features include:

  • Thiazolidinone ring: Provides hydrogen-bonding capacity via the 4-oxo and 2-thioxo groups.
  • 4-Methoxyphenyl group: Enhances aromatic π-π stacking and modulates electronic properties.
  • Pyridinecarboxamide: Contributes to solubility and target-binding specificity.

Synthetic routes likely involve condensation of 4-methoxybenzaldehyde with a thiazolidinone precursor, followed by coupling with 4-pyridinecarboxamide (analogous to methods in ).

Properties

Molecular Formula

C17H13N3O3S2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O3S2/c1-23-13-4-2-11(3-5-13)10-14-16(22)20(17(24)25-14)19-15(21)12-6-8-18-9-7-12/h2-10H,1H3,(H,19,21)/b14-10-

InChI Key

DHQPCIWJIMCPJK-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research indicates its potential use in developing treatments for diseases such as cancer and inflammation.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 5-Position

The 5-arylidene group is critical for activity. Key analogs and their substituents are compared below:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data Sources
N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide (Target) 4-OCH₃-C₆H₄ C₁₇H₁₃N₃O₃S₂ ~395 Inferred from analogs
N-(5-((4-Nitrophenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide 4-NO₂-C₆H₄ C₁₆H₁₀N₄O₄S₂ 410.4
N-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide 4-Cl-C₆H₄ C₁₆H₁₀ClN₃O₂S₂ 392.9
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide 4-F-C₆H₄ C₁₇H₁₁FN₃O₂S₂ 384.4
N-(5-(3-(2-Furanyl)-2-propenylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide 3-(Furan-2-yl)propenyl C₁₇H₁₂N₃O₃S₂ 386.4

Key Observations :

  • Electron-donating groups (e.g., 4-OCH₃): Increase lipophilicity and membrane permeability compared to electron-withdrawing groups (NO₂, Cl) .
  • Halogen substituents (Cl, F) : Enhance metabolic stability and target affinity due to electronegativity and van der Waals interactions .
  • Heterocyclic substituents (e.g., furan) : Introduce polar interactions but may reduce stability under acidic conditions .

Physicochemical and Spectroscopic Properties

Data from analogs provide insights into the target compound’s behavior:

Table 2: Analytical Data Comparison
Compound Substituent (R) Melting Point (°C) ¹H-NMR (δ, ppm) Mass Spec (m/z) Predicted CCS (Ų) [M+H]+
4-OCH₃ (Target) Not reported ~7.5–8.5 (pyridine H), 3.8 (OCH₃) ~395 (M+H)+ ~180 (estimated)
4-NO₂ () 210–212 8.6 (NO₂ aromatic H), 8.2 (pyridine H) 411.0 (M+H)+ 179.4
4-Cl () 185–187 7.8 (Cl-aromatic H), 8.3 (pyridine H) 393.9 (M+H)+ 179.4
4-F () 195–197 7.4 (F-aromatic H), 8.1 (pyridine H) 385.4 (M+H)+ Not reported

Notes:

  • The target compound’s ¹H-NMR would show distinct signals for the methoxy group (~3.8 ppm) and pyridine protons (~7.5–8.5 ppm), similar to analogs .
  • Collision cross-section (CCS) values for nitro and chloro analogs (179.4 Ų) suggest comparable conformational flexibility .

Biological Activity

N-[5-[(4-Methoxyphenyl)methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is an organic compound notable for its unique structural features, including a thiazolidine ring, a pyridine moiety, and a methoxyphenyl group. Its molecular formula is C17H13N3O3S2, with a molecular weight of approximately 371.4 g/mol. This compound has garnered attention for its significant biological activity, particularly its potential therapeutic applications in various diseases, including cancer and inflammatory conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions as an enzyme inhibitor , modulating key pathways involved in cellular signaling and metabolic processes. The mechanism involves:

  • Binding to Active Sites : The compound can occupy active sites of enzymes, inhibiting their catalytic activity.
  • Allosteric Modulation : It may also bind to allosteric sites, altering the enzyme's conformation and function without directly blocking the active site.

This dual mechanism allows for versatile modulation of enzyme functions, making it a candidate for therapeutic development.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth and metastasis.
  • Enzyme Inhibition : It has demonstrated significant inhibitory effects on enzymes like ALOX15, which is involved in arachidonic acid metabolism and inflammatory responses.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on ALOX15 Inhibition : In vitro studies revealed that this compound selectively inhibits the linoleate oxygenase activity of ALOX15, showcasing its potential as an anti-inflammatory agent .
CompoundIC50 (µM)Mechanism
This compound0.018Allosteric inhibition

Synthesis and Structural Insights

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with thiazolidinone derivatives under specific conditions, often employing catalysts to enhance yield. The structural complexity contributes to its biological activity:

Structural FeatureDescription
Thiazolidine RingContributes to enzyme inhibition
Pyridine MoietyEnhances solubility and interaction with biological targets
Methoxyphenyl GroupIncreases chemical reactivity

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